molecular formula C3H9NO2 B3180651 Dimethoxymethanamine CAS No. 22667-63-6

Dimethoxymethanamine

Cat. No.: B3180651
CAS No.: 22667-63-6
M. Wt: 91.11 g/mol
InChI Key: ZYMLBOINJTXUAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxymethanamine can be synthesized through the reaction of methanamine with formaldehyde and methanol. The reaction typically involves the use of acid catalysts to facilitate the condensation process. The general reaction scheme is as follows: [ \text{CH3NH2} + \text{CH2O} + 2\text{CH3OH} \rightarrow \text{CH3N(CH2OCH3)2} + \text{H2O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of methanamine, formaldehyde, and methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethoxymethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields simpler amines.

    Substitution: Results in the formation of substituted methanamines.

Scientific Research Applications

Dimethoxymethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of dimethoxymethanamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The presence of methoxy groups enhances its reactivity and influences its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanamine: The parent compound of dimethoxymethanamine.

    Dimethoxymethane: A related compound with similar methoxy groups but different functional groups.

    Dimethylamine: Another amine with two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of two methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

dimethoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-5-3(4)6-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLBOINJTXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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